Chlorphenesin's mechanism of action for muscle relaxation is not fully understood. Research suggests it might interfere with nerve impulses at the neuromuscular junction, the point where nerves connect to muscles []. Studying chlorphenesin's effects on this process could provide valuable insights into muscle physiology and the development of more targeted muscle relaxants.
Some studies have investigated chlorphenesin's potential effects on sleep. Early research suggested it might promote sleep and reduce nighttime wakefulness []. However, the quality of this research is limited, and further investigation is needed to determine the effectiveness and safety of chlorphenesin for sleep disorders.
Chlorphenesin is a chemical compound with the molecular formula and is recognized for its use primarily as a preservative in cosmetic products. It is also known by several synonyms, including 3-(4-chlorophenoxy)-1,2-propanediol and p-chlorophenyl-α-glyceryl ether. Chlorphenesin exhibits antimicrobial properties, making it effective against various bacteria and fungi, which is crucial for prolonging the shelf life of cosmetic formulations .
Chlorphenesin demonstrates notable biological activity as an antimicrobial agent. It has been classified by the World Health Organization as an antifungal for topical use and exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria . While its precise mechanism of action is not fully understood, chlorphenesin's effects are often evaluated through subjective responses in clinical settings. In cosmetic applications, it helps control microbial growth, thereby enhancing product safety .
The synthesis of chlorphenesin involves a straightforward process:
This method allows for efficient production while ensuring the purity of the final product .
Chlorphenesin is predominantly used in cosmetics as a preservative due to its antimicrobial properties. Its applications include:
Studies on chlorphenesin have indicated that it can interact with other preservatives and formulations. For instance, when combined with certain other preservatives, it may enhance their irritant potential, necessitating careful formulation considerations to ensure consumer safety . Additionally, while systemic intoxication from transdermal use has not been observed, allergic contact sensitivity remains a concern for some individuals using products containing chlorphenesin .
Chlorphenesin shares structural similarities with several other compounds that exhibit similar biological activities. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Chlorphenesin | Preservative in cosmetics | Antifungal properties; used primarily in cosmetics | |
Chlorphenesin carbamate | Muscle relaxant | Centrally acting muscle relaxant; less commonly used now | |
Benzyl alcohol | Preservative | Commonly used but less effective against fungi | |
Methylparaben | Preservative | Widely used; potential allergen |
Chlorphenesin stands out due to its dual role as both an effective preservative and an antifungal agent, which is not always present in similar compounds. Its specific structure allows it to function effectively in cosmetic formulations while minimizing irritation risks when used within recommended concentrations .
Chlorphenesin, systematically named 3-(4-chlorophenoxy)propane-1,2-diol, represents a phenyl glycerol ether with the molecular formula C₉H₁₁ClO₃ and a molecular weight of 202.635 g/mol [1] [2] [3]. The compound is characterized by its central propane-1,2-diol backbone linked through an ether bond to a para-chlorophenyl group [4] [5]. The International Union of Pure and Applied Chemistry name reflects the substitution pattern where the chlorine atom occupies the para position on the benzene ring relative to the ether linkage [1] [2].
The structural architecture of chlorphenesin features a chiral center at the secondary carbon bearing the hydroxyl group, resulting in the presence of both R and S enantiomers [6]. The stereochemical designation indicates that chlorphenesin exists as a racemic mixture under normal conditions, with zero defined stereocenters out of one possible stereocenter [6]. This stereochemical characteristic contributes significantly to the compound's crystalline behavior and polymorphic diversity, as demonstrated in comprehensive crystallographic studies [7].
The canonical SMILES representation OCC(O)COC1=CC=C(Cl)C=C1 illustrates the molecular connectivity, while the InChI key MXOAEAUPQDYUQM-UHFFFAOYSA-N provides a unique identifier for database searches [1] [2] [4]. The molecular structure incorporates both hydrophilic elements through the vicinal diol functionality and hydrophobic characteristics via the chlorinated aromatic ring, contributing to its amphiphilic properties [5].
Chlorphenesin exhibits remarkable crystalline diversity, forming multiple polymorphic modifications under different conditions [7]. Comprehensive crystallographic investigations have revealed the formation of both stable and metastable phases in racemic and enantiopure forms [7]. The compound demonstrates the ability to form racemic compounds as well as racemic conglomerates, depending on crystallization conditions and the presence of structural analogues [7].
X-ray crystallographic analysis has identified multiple crystal organizations for chlorphenesin, with seven out of nine studied cases exhibiting crystal packing formed with the participation of two symmetry-independent molecules (Z′ > 1) [7]. This unusual frequency of Z′ > 1 structures reflects the diverse intermolecular hydrogen bonding patterns possible within crystals of aryl glycerol ethers [7]. The crystallographic data indicates that all racemic compounds of chloro-substituted chlorphenesin analogues adopt a common supramolecular motif, while enantiopure forms display three distinct crystal organizations [7].
The Cambridge Crystallographic Data Centre contains supplementary crystallographic data under accession codes CCDC 2039458-2039460, providing detailed structural information for different polymorphic forms [7]. The crystal structure exhibits extensive hydrogen bonding networks involving the hydroxyl groups of the propanediol moiety, contributing to the stability of different polymorphic modifications [8].
The crystalline modifications display variable thermal stabilities, with differential scanning calorimetry and powder X-ray diffraction studies revealing multiple phase transitions [7] [9]. The free energies of metastable forms have been experimentally determined relative to the thermodynamically most stable racemic compounds, providing insight into the relative stabilities of different polymorphic forms [7].
Chlorphenesin demonstrates well-defined thermal transition behavior characterized by distinct melting and crystallization events [10] [11] [12] [13] [14]. The melting point ranges from 77-79°C according to multiple independent measurements, with some sources reporting a slightly broader range of 78.0-82.0°C [10] [11] [13] [14] [15]. These variations likely reflect different polymorphic forms and measurement conditions rather than impurities, as the compound exhibits significant polymorphism [7].
Thermal analysis using differential scanning calorimetry has revealed complex phase behavior associated with the multiple crystalline modifications [7] [9]. The compound undergoes solid-solid phase transitions between different polymorphic forms before reaching the melting point, as evidenced by comprehensive thermal studies [7]. The racemic and enantiopure forms exhibit different thermal signatures, with metastable phases showing distinct transition temperatures compared to stable modifications [7].
The boiling point has been reported with considerable variation in the literature, ranging from 290.96°C (estimated value) to 369.5°C [12] [14] [15]. The significant discrepancy suggests these values represent estimates rather than experimentally determined data, with the higher value possibly accounting for decomposition processes that may occur before true boiling [12].
Chlorphenesin exhibits a characteristic solubility profile reflecting its amphiphilic molecular structure [16] [17] [18] [19]. The compound demonstrates limited aqueous solubility, with reported values ranging from 0.5% to 10.4 mg/mL depending on measurement conditions [20] [17] [19] [21]. This relatively low water solubility is consistent with the presence of the hydrophobic chlorophenyl moiety [22].
In alcoholic systems, chlorphenesin shows enhanced solubility compared to aqueous media. Ethanol solutions demonstrate solubility values of approximately 5% for 95% ethanol, with some sources reporting concentrations up to 41 mg/mL under specific conditions [17] [18] [21]. The enhanced solubility in ethanol reflects favorable interactions between the hydroxyl groups of the solute and solvent molecules [16].
Polar aprotic solvents demonstrate variable dissolution capacity for chlorphenesin. Dimethyl sulfoxide accommodates concentrations of 3-41 mg/mL, while dimethylformamide supports approximately 5 mg/mL [23] [18] [21]. The compound exhibits good solubility in ethereal solvents, reflecting favorable interactions with the ether functional group [17] [19].
Comprehensive solubility studies across twelve different solvents have demonstrated that chlorphenesin solubility in alcohol and ester systems is primarily influenced by solvent polarity and viscosity [16] [24]. The thermodynamic analysis of dissolution processes indicates that all mixing Gibbs energy values are negative while mixing entropy values are positive, confirming the spontaneous nature of the dissolution process [16].
Infrared spectroscopic analysis of chlorphenesin reveals characteristic absorption bands corresponding to its functional groups [25] [26]. The hydroxyl groups of the propanediol moiety contribute broad absorption features in the 3200-3600 cm⁻¹ region, typical of O-H stretching vibrations in secondary alcohols [26]. The presence of intramolecular and intermolecular hydrogen bonding affects the exact position and breadth of these absorptions [26].
The aromatic ring system produces characteristic C=C stretching vibrations in the 1600-1500 cm⁻¹ region, while C-H stretching modes appear in the 3000-2800 cm⁻¹ range [26] [27]. The para-disubstituted benzene ring generates a distinctive pattern in the fingerprint region between 900-600 cm⁻¹, allowing for structural identification [27] [28].
Carbon-chlorine bond stretching vibrations appear in the lower frequency region around 850-550 cm⁻¹, characteristic of aromatic C-Cl bonds [28]. The C-O ether linkage contributes absorptions in the 1300-1000 cm⁻¹ region, while the secondary alcohol C-O stretching typically appears around 1050 cm⁻¹ [26]. The fingerprint region provides unique spectral signatures that allow differentiation from structural isomers and analogues [27] [29].
Nuclear magnetic resonance spectroscopy provides detailed structural information for chlorphenesin through both ¹H and ¹³C NMR techniques [30] [31]. The ¹H NMR spectrum exhibits characteristic signals for the propanediol protons, with the methylene groups appearing as complex multipiples due to coupling with adjacent carbons and the chiral center [31]. The hydroxyl protons typically appear as broad singlets, with chemical shifts dependent on solvent and concentration due to hydrogen bonding effects.
The aromatic proton signals appear in the downfield region around 6.8-7.3 ppm, with the para-disubstituted benzene ring producing a characteristic AA'BB' pattern [31]. The methylene protons adjacent to the ether oxygen appear around 4.0-4.2 ppm, while the methine proton of the secondary alcohol appears around 3.8-4.0 ppm [31].
¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the various structural elements [31]. The aromatic carbons appear in the 120-160 ppm region, with the chlorine-substituted carbon showing characteristic downfield shifts. The aliphatic carbons of the propanediol chain appear in the 60-80 ppm range, with the secondary alcohol carbon typically around 70 ppm and the primary alcohol carbons around 65 ppm [31].
Two-dimensional NMR techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide detailed connectivity information and assist in complete structural assignment [31]. These techniques are particularly valuable for distinguishing between different polymorphic forms and studying hydrogen bonding interactions in solution [31].
Mass spectrometric analysis of chlorphenesin reveals characteristic fragmentation patterns that facilitate structural identification [32] [33] [34]. Under electron ionization conditions, the molecular ion peak appears at m/z 202, corresponding to the molecular weight of the compound [32]. The molecular ion typically exhibits moderate intensity due to the relative stability of the aromatic system.
Common fragmentation pathways include loss of water molecules (18 mass units) from the hydroxyl groups, producing fragment ions at m/z 184 and m/z 166 [34]. Loss of the entire propanediol side chain (75 mass units) generates a prominent fragment at m/z 127, corresponding to the para-chlorophenoxy cation [34]. Further fragmentation of this ion through loss of oxygen (16 mass units) produces the para-chlorophenyl cation at m/z 111 [34].
The base peak in many mass spectra corresponds to the para-chlorophenol molecular ion at m/z 128, formed through rearrangement processes [32]. Additional significant fragments include the phenol cation at m/z 94 and various alkyl fragments from the propanediol chain [34]. The chlorine isotope pattern provides confirmatory evidence for the presence of chlorine, with characteristic intensity ratios reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Nucleophilic etherification represents the fundamental chemical approach for chlorphenesin synthesis, involving the formation of carbon-oxygen bonds through nucleophilic substitution mechanisms. These strategies encompass two primary methodologies that have been extensively developed for industrial chlorphenesin production.
The alkaline-mediated glycidol condensation constitutes the most widely employed method for chlorphenesin synthesis, utilizing the direct reaction between para-chlorophenol and glycidol under basic conditions [1] [2]. This methodology involves the nucleophilic attack of the phenoxide anion on the electrophilic carbon of the glycidol epoxide ring, resulting in regioselective ring opening and subsequent formation of the desired aryloxypropanediol structure [2].
The reaction mechanism proceeds through initial deprotonation of para-chlorophenol by sodium hydroxide or potassium hydroxide, generating the corresponding phenoxide nucleophile [1]. The phenoxide subsequently attacks the less hindered carbon of the glycidol epoxide, leading to ring opening and formation of the primary alcohol functionality [2]. This process demonstrates excellent regioselectivity, with the nucleophilic attack occurring predominantly at the terminal carbon of the epoxide ring due to reduced steric hindrance and electronic factors .
Optimization studies have demonstrated that reaction temperatures between 80 and 120 degrees Celsius provide optimal conversion rates while minimizing side reactions [1] [4]. The molar ratio of para-chlorophenol to glycidol significantly influences product yield, with equimolar ratios generally providing yields between 85 and 95 percent [1] [2]. Extended reaction times of 4 to 8 hours ensure complete conversion while preventing thermal degradation of the product [1].
The primary advantage of this methodology lies in its simplicity and high yield potential [1]. However, significant safety concerns arise from the use of glycidol, which exhibits toxicity and requires specialized handling procedures [2]. Additionally, the formation of by-products such as diglycidyl ethers necessitates careful reaction control and subsequent purification steps .
Phase-transfer catalysis represents an advanced synthetic approach that enables efficient chlorphenesin synthesis through the use of quaternary ammonium salts as catalysts [1] [5]. This methodology employs tetrabutylammonium bromide as the primary phase-transfer catalyst, facilitating the reaction between para-chlorophenol and 3-chloro-1,2-propanediol in biphasic systems [1] [5].
The mechanism involves the transport of hydroxide ions from the aqueous phase to the organic phase through complexation with the quaternary ammonium cation [5]. The resulting ion pair enables deprotonation of para-chlorophenol in the organic phase, generating the phenoxide nucleophile in proximity to the alkyl halide substrate [1] [5]. This spatial organization significantly enhances reaction rates and selectivity compared to conventional biphasic reactions without phase-transfer catalysts [5].
Tetrabutylammonium bromide demonstrates exceptional efficiency in this transformation, with catalyst loadings of 0.5 to 1.0 mole percent providing excellent conversion rates [1]. The optimal temperature range of 105 to 140 degrees Celsius ensures rapid reaction kinetics while maintaining catalyst stability [1]. Reaction times of 3 to 5 hours typically achieve conversions exceeding 95 percent with yields ranging from 95 to 98 percent [1].
The phase-transfer catalysis approach offers several advantages including enhanced reaction rates, improved selectivity, and the ability to operate under relatively mild conditions [5]. The biphasic nature of the system facilitates product isolation and catalyst recovery [5]. However, the requirement for specialized phase-transfer catalysts increases operational complexity and cost considerations [1].
Contemporary chlorphenesin synthesis increasingly emphasizes environmentally sustainable methodologies that align with green chemistry principles. These approaches focus on reducing environmental impact through solvent elimination, waste minimization, and the implementation of innovative catalytic systems.
Solvent selection plays a critical role in sustainable chlorphenesin synthesis, with increasing emphasis on reducing or eliminating volatile organic compounds [6] [7]. Recent developments have focused on implementing solvent-free reaction conditions that eliminate the need for traditional organic solvents while maintaining high product yields [6] [8].
Microwave-mediated solvent-free synthesis has emerged as a particularly promising approach, utilizing direct heating of reactants without additional solvents [9]. This methodology employs glycerol as a sustainable starting material in combination with para-chlorophenol and potassium carbonate as the base [9] [10]. The reaction proceeds under microwave irradiation at temperatures of 140 to 170 degrees Celsius, achieving yields of 60 to 80 percent in reaction times of 1 to 5 hours [9] [10].
The implementation of deep eutectic solvents represents another significant advancement in green solvent systems [11]. Choline chloride-based eutectic mixtures demonstrate excellent performance as reaction media for Ullmann-type ether synthesis, providing environmentally benign alternatives to conventional organic solvents [11]. These systems enable catalyst recycling up to seven times while maintaining high product yields [11].
Water-based synthesis represents the ultimate green chemistry approach, utilizing aqueous reaction media to eliminate organic solvent usage entirely [12]. The development of water-soluble catalytic systems enables efficient chlorphenesin synthesis in aqueous environments, significantly reducing environmental impact and simplifying product isolation procedures [12].
Waste minimization strategies encompass comprehensive approaches to reducing by-product formation and implementing efficient separation technologies [13]. Process optimization through design of experiments methodology enables identification of conditions that maximize product selectivity while minimizing waste generation [14]. Heat integration and process intensification further reduce energy consumption and associated environmental impact [13].
Innovative catalytic systems represent a fundamental component of sustainable chlorphenesin synthesis, focusing on the development of efficient, recyclable, and environmentally benign catalysts [15] [16]. Recent advances have emphasized the implementation of heterogeneous catalytic systems that enable easy catalyst recovery and reuse [15].
Copper-based catalytic systems demonstrate exceptional performance in Ullmann-type carbon-oxygen bond formation reactions [17] [11]. Ligand-free copper catalysis utilizing copper iodide or copper oxide as catalysts provides efficient conversion of aryl halides to aryl ethers under mild conditions [17] [11]. These systems operate effectively at temperatures of 80 to 120 degrees Celsius with catalyst loadings of 1 to 5 mole percent [11].
The development of supported catalytic systems enables enhanced catalyst recovery and reuse [15] [18]. Palladium nanoparticles supported on carbon nanotubes demonstrate excellent catalytic activity for related transformations while providing facile catalyst separation [15] [18]. These systems exhibit remarkable stability and can be recycled multiple times without significant loss of activity [18].
Electrochemical catalytic systems represent an emerging approach that eliminates the need for chemical reducing agents or oxidants [19] [20]. These systems utilize electrical energy to drive the desired transformations, providing precise control over reaction conditions and enabling the use of mild reaction environments [19]. Electrochemical synthesis demonstrates particular promise for the selective functionalization of aromatic compounds [19].
Biocatalytic approaches offer ultimate sustainability through the use of enzymatic systems for carbon-oxygen bond formation [21]. While still in developmental stages for chlorphenesin synthesis, enzymatic methodologies demonstrate exceptional selectivity and operate under mild, environmentally friendly conditions [21].
Effective purification strategies are essential for achieving pharmaceutical-grade chlorphenesin with high purity and yield. These techniques encompass both traditional separation methods and advanced purification technologies that ensure product quality while maximizing recovery yields.
Vacuum distillation represents the most widely employed purification method for chlorphenesin, utilizing reduced pressure to enable distillation at lower temperatures [22] [23] [24]. Operating temperatures of 120 to 180 degrees Celsius under vacuum pressures of 1 to 20 millimeters of mercury achieve product purities of 98 to 99.5 percent [22] [24]. The method provides excellent scalability and eliminates solvent usage, making it particularly suitable for industrial applications [24].
Crystallization techniques offer alternative purification approaches that can achieve exceptional product purity [25] [26]. Solvent crystallization utilizing appropriate organic solvents enables selective precipitation of chlorphenesin while leaving impurities in solution [27] [26]. Temperature-controlled crystallization processes optimize crystal quality and yield, with typical purities ranging from 96 to 99 percent [27] [25].
Melt crystallization represents an advanced purification technique that combines the principles of crystallization with thermal processing [28] [29]. This methodology involves controlled melting and recrystallization of the crude product, achieving purities of 98 to 99.8 percent with recovery yields of 90 to 98 percent [28]. The process eliminates solvent usage entirely while providing excellent purification efficiency [29].
Continuous crystallization technologies enable enhanced process control and improved product consistency [25]. Preferential crystallization methods demonstrate particular utility for resolving stereoisomers and achieving high optical purity [25]. These approaches utilize controlled nucleation and crystal growth to optimize product quality and yield [25].
Advanced separation techniques including preparative chromatography provide ultimate purification capability for research and specialty applications [26]. While less suitable for large-scale production due to cost considerations, these methods achieve purities exceeding 99.9 percent [26].
Industrial-scale chlorphenesin production faces numerous technical and economic challenges that require comprehensive solutions to ensure efficient and sustainable manufacturing operations. These challenges encompass raw material quality control, process safety considerations, environmental compliance requirements, and economic optimization factors.
Process safety considerations are paramount in industrial chlorphenesin production due to the use of toxic and corrosive reagents [31]. High-temperature operations with alkaline conditions create equipment corrosion challenges that require specialized materials and maintenance protocols [31]. The implementation of comprehensive safety systems including automated process control and emergency shutdown procedures is essential for safe operation [31].
Energy efficiency optimization represents a significant economic challenge, particularly for vacuum distillation operations that require substantial heating and cooling duties [32]. Heat integration strategies and process intensification approaches can reduce energy consumption, but require significant capital investment [32]. The implementation of advanced process control systems enables optimization of energy usage while maintaining product quality [32].
Yield optimization challenges arise from competing side reactions and catalyst deactivation phenomena [33] [14]. Statistical experimental design methodologies enable systematic optimization of reaction conditions to maximize yield while minimizing by-product formation [33] [14]. Advanced reaction engineering approaches including continuous flow processing can enhance selectivity and yield [14].
Equipment design and maintenance considerations are critical for sustained production operations [31]. The corrosive nature of alkaline reaction conditions necessitates specialized materials of construction and comprehensive maintenance programs [31]. Scale-up challenges require careful consideration of heat and mass transfer limitations that may not be apparent at laboratory scale [32].
Economic optimization involves balancing multiple competing factors including raw material costs, energy consumption, waste disposal expenses, and capital equipment requirements [32]. Life cycle cost analysis enables comprehensive evaluation of different production approaches and identification of optimal operating conditions [32].
Corrosive;Irritant